molecular formula C15H19ClN2O B15051655 1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine

1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine

Katalognummer: B15051655
Molekulargewicht: 278.78 g/mol
InChI-Schlüssel: OBTWJURBASNTMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include a tert-butyl group, a chloro-substituted methoxyphenyl group, and an amine group attached to the pyrrole ring.

Vorbereitungsmethoden

The synthesis of 1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the chloro and methoxy groups can be added through electrophilic aromatic substitution reactions.

    Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine can be compared with other similar compounds, such as:

    1-tert-butyl-3-(5-bromo-2-methoxyphenyl)-1H-pyrrol-2-amine: Similar structure but with a bromo group instead of a chloro group.

    1-tert-butyl-3-(5-chloro-2-ethoxyphenyl)-1H-pyrrol-2-amine: Similar structure but with an ethoxy group instead of a methoxy group.

    1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H19ClN2O

Molekulargewicht

278.78 g/mol

IUPAC-Name

1-tert-butyl-3-(5-chloro-2-methoxyphenyl)pyrrol-2-amine

InChI

InChI=1S/C15H19ClN2O/c1-15(2,3)18-8-7-11(14(18)17)12-9-10(16)5-6-13(12)19-4/h5-9H,17H2,1-4H3

InChI-Schlüssel

OBTWJURBASNTMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1C=CC(=C1N)C2=C(C=CC(=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.